Molecular Weight and Synthetic Handle Divergence vs. N'-Hydroxypiperidine-4-carboximidamide
The target compound possesses an ethyl ester at the piperidine 4-position and a methylene spacer before the amidoxime, yielding a molecular weight of 229.28 g/mol, compared to 143.19 g/mol for the simpler N'-hydroxypiperidine-4-carboximidamide, which lacks both the ester and the spacer. This 86.09 g/mol difference reflects the presence of a synthetically addressable ester group that enables further diversification without disturbing the amidoxime pharmacophore.
| Evidence Dimension | Molecular weight and functional group count |
|---|---|
| Target Compound Data | MW 229.28 g/mol; contains ethyl ester at C4 and methylene spacer |
| Comparator Or Baseline | N'-Hydroxypiperidine-4-carboximidamide: MW 143.19 g/mol; amidoxime directly attached to C4, no ester |
| Quantified Difference | ΔMW = 86.09 g/mol (60% higher MW); additional ester function |
| Conditions | Calculated from molecular formulas C10H19N3O3 vs. C6H13N3O |
Why This Matters
The ethyl ester provides a unique synthetic handle absent in simpler amidoxime analogs, enabling chemists to introduce additional diversity elements (amides, acids, alcohols) while retaining the metal-chelating amidoxime, which is critical for SAR exploration in drug discovery programs.
